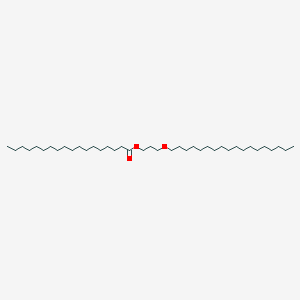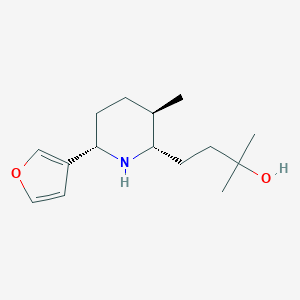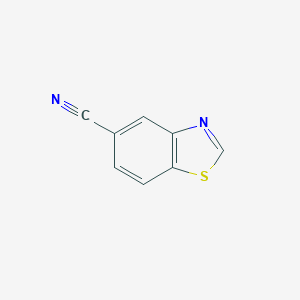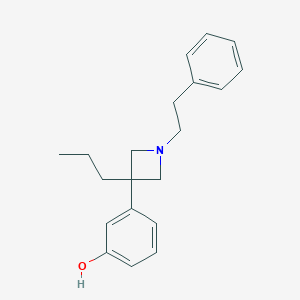
Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)-, also known as PPAP, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. PPAP is a derivative of phenylethylamine, a natural compound found in the brain that is involved in various physiological processes, including mood regulation and pain perception. PPAP has been shown to have a range of pharmacological effects, including antidepressant, anti-inflammatory, and analgesic properties.
作用机制
The exact mechanism of action of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain. Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and analgesic effects. Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has also been shown to inhibit the activity of MAO, which may increase the levels of serotonin and other neurotransmitters in the brain.
生化和生理效应
Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has been shown to have a range of biochemical and physiological effects in animal and in vitro studies. In animal studies, Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has been shown to increase locomotor activity and reduce immobility time in the forced swim test, which are indicators of antidepressant activity. Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has also been shown to reduce pain sensitivity in animal models of chronic pain. In vitro studies have shown that Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of immune cells.
实验室实验的优点和局限性
Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has several advantages for lab experiments, including its high potency and selectivity for certain neurotransmitter systems. Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- also has low toxicity and is well-tolerated in animal studies. However, the synthesis of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- is a complex process that requires specialized equipment and expertise, which may limit its availability for some researchers. Additionally, the exact mechanism of action of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- is not fully understood, which may make it difficult to interpret some of the results of studies involving Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)-.
未来方向
There are several potential future directions for Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- research. One area of interest is the development of more efficient synthesis methods for Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)-, which may increase its availability for researchers. Another area of interest is the investigation of the potential therapeutic uses of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)-, including its potential as a treatment for depression and chronic pain conditions. Additionally, further studies are needed to fully elucidate the mechanism of action of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- and its effects on various neurotransmitter systems in the brain.
合成方法
Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- can be synthesized through a multi-step process involving the reaction of 3-azetidinone with phenylpropanolamine, followed by reduction and alkylation reactions. The resulting compound is then purified through various chromatographic techniques to obtain a high-purity product. The synthesis of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
科学研究应用
Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has been the subject of numerous scientific studies due to its potential as a therapeutic agent. In vitro studies have shown that Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has a range of pharmacological effects, including the inhibition of monoamine oxidase (MAO) activity, which is involved in the degradation of neurotransmitters such as serotonin and dopamine. Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has also been shown to have anti-inflammatory and analgesic properties, which may make it a potential treatment for chronic pain conditions.
属性
CAS 编号 |
17184-84-8 |
|---|---|
产品名称 |
Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- |
分子式 |
C20H25NO |
分子量 |
295.4 g/mol |
IUPAC 名称 |
3-[1-(2-phenylethyl)-3-propylazetidin-3-yl]phenol |
InChI |
InChI=1S/C20H25NO/c1-2-12-20(18-9-6-10-19(22)14-18)15-21(16-20)13-11-17-7-4-3-5-8-17/h3-10,14,22H,2,11-13,15-16H2,1H3 |
InChI 键 |
ZHQRJLRJFLFTLS-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
规范 SMILES |
CCCC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
其他 CAS 编号 |
17184-84-8 |
同义词 |
1-Phenethyl-3-propyl-3-(3-hydroxyphenyl)azetidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



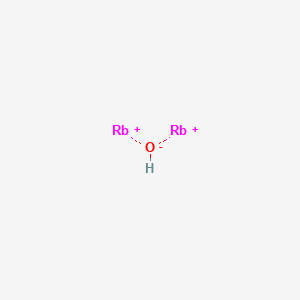
![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)
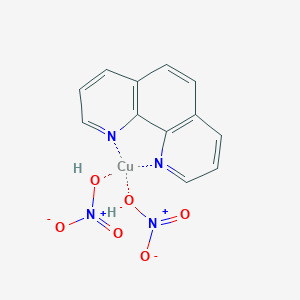
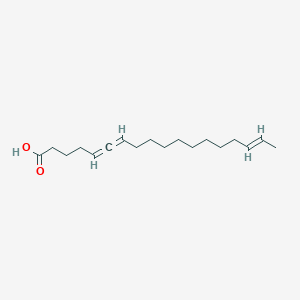
![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)

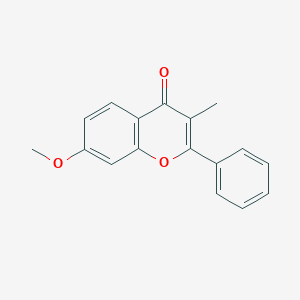
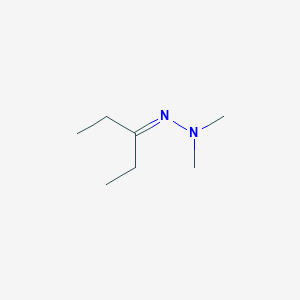

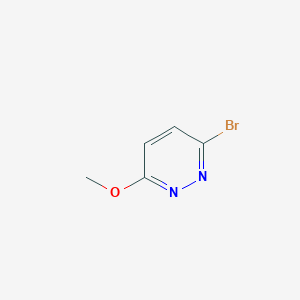
![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)
